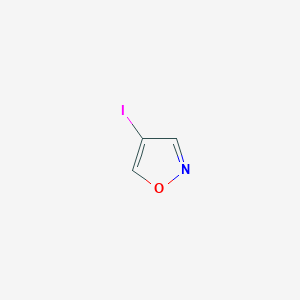

4-Iodoisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKACOOKVHZFHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624187 | |

| Record name | 4-Iodo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847490-69-1 | |

| Record name | 4-Iodoisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847490-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodoisoxazole: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodoisoxazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical properties and structure, provides representative experimental protocols for its synthesis and subsequent reactions, and illustrates a key synthetic workflow. This compound serves as a valuable intermediate, primarily utilized in cross-coupling reactions to generate diverse molecular scaffolds for drug discovery programs.[1]

Core Chemical Properties and Structure

This compound is a five-membered heterocyclic organic compound.[2] The isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] The iodine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, making it a versatile synthon for creating complex molecules.[1][5]

The following table summarizes the key structural and physicochemical properties of this compound. Due to its nature as a synthetic intermediate, experimentally determined physical properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source(s) |

| IUPAC Name | 4-iodo-1,2-oxazole | [6] |

| Synonyms | Isoxazole, 4-iodo-; 4-Iodo-isoxazole | [7] |

| Molecular Formula | C₃H₂INO | [6][7] |

| Molecular Weight | 194.96 g/mol | [6] |

| Monoisotopic Mass | 194.91811 Da | [6] |

| Appearance | Pale yellow to brownish solid | [1] |

| Solubility | Generally soluble in organic solvents | [2] |

| SMILES | IC1=CON=C1 | [6] |

| InChI | InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H | [6][7] |

| InChIKey | BKACOOKVHZFHEW-UHFFFAOYSA-N | [6][7] |

| XLogP (Predicted) | 1.0 | [6] |

Spectroscopic Data (Predicted)

-

¹H NMR: The isoxazole ring has two protons. The proton at C5 (adjacent to the oxygen) is expected to be downfield from the proton at C3 (adjacent to the nitrogen). A predicted spectrum would show two singlets in the aromatic region, likely between δ 8.0 and 9.0 ppm.

-

¹³C NMR: Three signals are expected for the isoxazole ring carbons. The carbon bearing the iodine (C4) would be significantly shifted upfield due to the heavy atom effect. The C3 and C5 carbons would appear in the typical aromatic/heteroaromatic region (δ 140-160 ppm).

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic protons (~3100 cm⁻¹), C=N and C=C stretching of the isoxazole ring (1500-1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[8] The C-I stretch appears at lower frequencies, typically in the fingerprint region (<600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 195. A characteristic isotope pattern for iodine would not be present as it is monoisotopic. Fragmentation would likely involve the loss of iodine and cleavage of the isoxazole ring.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-iodoisoxazoles and their subsequent use in Suzuki-Miyaura cross-coupling reactions. These are representative protocols based on established literature procedures for similar compounds.

This protocol describes the synthesis of a this compound from a corresponding isoxazole precursor using N-Iodosuccinimide (NIS) as the iodinating agent. This method is widely cited for the preparation of various this compound derivatives.[5]

Materials:

-

3,5-Disubstituted Isoxazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

-

Trifluoroacetic acid (TFA) or Acetonitrile (Solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the starting isoxazole (1.0 eq) in a suitable solvent such as acetonitrile or trifluoroacetic acid.

-

Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature (or with gentle heating, e.g., 65-75 °C, if required) for 2-12 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

This protocol details a general procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid, a common application for this class of compounds to generate more complex, drug-like molecules.[5][11]

Materials:

-

This compound derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Water

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a Schlenk flask or microwave vial, add the this compound (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting iodide.[11][12]

-

Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-isoxazole product.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the synthesis and application of this compound.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Caption: General mechanism of protein kinase inhibition by isoxazole-based derivatives.

References

- 1. This compound | 847490-69-1 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijcrt.org [ijcrt.org]

- 4. ijpca.org [ijpca.org]

- 5. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C3H2INO) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. m.youtube.com [m.youtube.com]

4-Iodoisoxazole: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Iodoisoxazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The presence of an iodine atom at the 4-position of the isoxazole ring provides a reactive handle for the introduction of diverse functional groups, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This technical guide provides key physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and an overview of its relevance in modulating biological signaling pathways.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 847490-69-1 | N/A |

| Molecular Formula | C₃H₂INO | N/A |

| Molecular Weight | 194.96 g/mol | N/A |

Synthesis and Functionalization

Experimental Protocol 1: Synthesis of 4-Iodoisoxazoles by Iodination

This protocol describes a general method for the synthesis of 4-iodoisoxazoles from the corresponding isoxazole precursors using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).[1]

Materials:

-

Substituted isoxazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the starting isoxazole in dichloromethane, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Experimental Protocol 2: Suzuki Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid to synthesize 3,4-disubstituted isoxazoles.[1][2]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the mixture.

-

Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3,4-disubstituted isoxazole.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of 4-Iodoisoxazole

For Immediate Release

A comprehensive overview of the synthetic routes and applications of 4-iodoisoxazole, a key building block in modern medicinal chemistry. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data, and workflow visualizations.

The isoxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to serve as a versatile pharmacophore.[1][2] Among its many derivatives, this compound has emerged as a particularly valuable intermediate. The presence of the iodine atom at the C4 position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-substituted isoxazoles.[3][4] This guide delves into the primary synthetic methodologies for this compound and its derivatives, offering a practical resource for its application in research and development.

Discovery and Significance in Drug Development

While there isn't a singular "discovery" moment for the parent this compound, its prominence grew with the development of modern synthetic methodologies, particularly cross-coupling reactions. The ability to use the C-I bond to introduce diverse molecular fragments has made 4-iodoisoxazoles highly sought-after building blocks in the quest for new bioactive molecules.[5][6] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] The 4-iodo-substituted variants provide a direct and efficient route to novel analogues with potentially enhanced pharmacological profiles, solidifying their importance in drug discovery pipelines.[1][5]

Core Synthetic Strategies

The synthesis of 4-iodoisoxazoles can be broadly categorized into two primary approaches: the direct iodination of a pre-formed isoxazole ring and the construction of the iodinated isoxazole ring through cycloaddition or cyclization reactions.

Direct Electrophilic Iodination

One of the most straightforward methods for preparing 4-iodoisoxazoles is the direct electrophilic iodination of a corresponding 3- or 3,5-substituted isoxazole. This approach is often favored for its simplicity and the availability of the starting isoxazoles.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is adapted from a procedure described for the synthesis of various 4-iodoisoxazoles.[7][8]

-

Materials:

-

3,5-Disubstituted Isoxazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

-

Trifluoroacetic Acid (TFA) (2.0 - 3.0 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the starting isoxazole in the chosen solvent, add N-Iodosuccinimide.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add Trifluoroacetic Acid to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

-

Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Cycloaddition and Cyclization Reactions

Constructing the isoxazole ring with the iodine atom already in place is a powerful and often highly regioselective strategy. These methods typically involve the reaction of an alkyne-containing precursor with a source of the N-O bond.

This method involves the reaction of an appropriately substituted 2-alkyn-1-one O-methyl oxime with an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), to yield 3,5-disubstituted 4-iodoisoxazoles.[3][9][10]

Experimental Protocol: Iodocyclization with Iodine Monochloride (ICl)

This protocol is based on the work of Larock and colleagues.[3][10]

-

Materials:

-

2-Alkyn-1-one O-Methyl Oxime (1.0 eq)

-

Iodine Monochloride (ICl) (1.0 M solution in DCM, 1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the 2-alkyn-1-one O-methyl oxime in DCM.

-

Slowly add the solution of ICl dropwise to the stirring oxime solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the this compound.

-

The 1,3-dipolar cycloaddition between a nitrile oxide and an iodoalkyne provides a direct route to 4-iodoisoxazoles. The nitrile oxide can be generated in situ from an aldoxime using an oxidant, such as a hypervalent iodine reagent.[11][12] Alternatively, a ruthenium catalyst can facilitate the cycloaddition of nitrile oxides with electronically deficient 1-iodoalkynes.[13]

Experimental Protocol: Hypervalent Iodine-Mediated [3+2] Cycloaddition

This protocol is a general representation of methods using hypervalent iodine reagents.[11][12][14]

-

Materials:

-

Aldoxime (e.g., benzaldoxime) (1.2 eq)

-

Terminal Alkyne (e.g., phenylacetylene) (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

(Diacetoxyiodo)benzene (DIB) or Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 eq)

-

Solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN)

-

-

Procedure:

-

Combine the alkyne, aldoxime, and NIS in the chosen solvent.

-

Add the hypervalent iodine reagent (DIB or PIFA) portion-wise to the mixture at room temperature.

-

Stir the reaction for 1-24 hours, monitoring for completion by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the 3,4,5-trisubstituted isoxazole. Note: This represents a one-pot reaction to generate a 3,5-disubstituted-4-iodoisoxazole.

-

Data Presentation

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following tables summarize typical quantitative data for the described methods.

Table 1: Comparison of Synthetic Routes for 4-Iodoisoxazoles

| Synthetic Method | Key Reagents | Substrate Scope | Typical Yields | Key Advantages |

| Direct Iodination | NIS / TFA | 3- and 3,5-substituted isoxazoles | 70-95%[7][8] | Simple procedure, readily available starting materials. |

| Electrophilic Cyclization | ICl or I₂ | 2-Alkyn-1-one O-methyl oximes | 80-99%[3][10] | Excellent yields, mild conditions, high regioselectivity. |

| [3+2] Cycloaddition | Aldoximes, Alkynes, Hypervalent Iodine | Wide range of aldoximes and alkynes | 60-90%[12][14] | One-pot synthesis of highly substituted isoxazoles. |

| One-Pot Trifluoromethylation & Iodination | Trifluoroacetohydroximoyl chloride, Alkyne, NIS | Terminal alkynes | up to 81%[5] | Direct access to valuable trifluoromethylated 4-iodoisoxazoles. |

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key synthetic strategies.

Conclusion

This compound is a fundamentally important building block that provides chemists with a reliable and versatile platform for the synthesis of complex, biologically active molecules. The synthetic methods outlined in this guide—ranging from direct iodination to elegant one-pot cycloadditions—offer a robust toolkit for accessing this key intermediate and its derivatives. As the demand for novel therapeutics continues to grow, the strategic application of this compound chemistry will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

- 1. This compound | 847490-69-1 | Benchchem [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. Synthesis and application of haloisoxazoles [ouci.dntb.gov.ua]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]

- 8. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of isoxazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 11. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. Ruthenium-catalyzed cycloadditions of 1-haloalkynes with nitrile oxides and organic azides: synthesis of 4-haloisoxazoles and 5-halotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

Spectroscopic Profile of 4-Iodoisoxazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-iodoisoxazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₃H₂INO). Due to the limited availability of directly published experimental spectra for this specific compound, the data presented here is a combination of referenced data for closely related isoxazole derivatives and predicted values from spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | H-3 | |

| Data not available in search results | H-5 |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-3 |

| Data not available in search results | C-4 |

| Data not available in search results | C-5 |

Note: Experimental NMR data for this compound was not found in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | C-H stretch (aromatic) | |

| Data not available in search results | C=N stretch | |

| Data not available in search results | C=C stretch | |

| Data not available in search results | N-O stretch | |

| Data not available in search results | C-I stretch |

Note: Experimental IR data for this compound was not found in the provided search results. The table indicates typical regions for isoxazole ring vibrations.

Mass Spectrometry (MS)

| m/z | Ion | Source |

| 194.91755 | [M]⁺ | Predicted |

| 195.92538 | [M+H]⁺ | Predicted |

| 217.90732 | [M+Na]⁺ | Predicted |

Source: PubChem. The data is predicted and corresponds to the molecular formula C₃H₂INO.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for obtaining NMR, IR, and MS spectra for a compound such as this compound.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not detailed in the search results, a general approach involves the iodination of an isoxazole precursor. One common method is the reaction of an isoxazole with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC), and the final product would be purified using column chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is infused directly into the source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-Depth Technical Guide to the Reactivity and Stability of the 4-Iodoisoxazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 4-iodoisoxazole moiety is a significant heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties and the presence of a reactive iodine atom make it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties, stability, and reactivity of the this compound ring, complete with quantitative data, detailed experimental protocols, and process visualizations.

Molecular Structure and Physicochemical Properties

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This aromaticity contributes to its relative stability.[1] The introduction of an iodine atom at the C4 position creates a highly valuable synthetic handle, enhancing the molecule's reactivity in various cross-coupling reactions.[2]

Key structural and physical parameters are summarized below.

Table 1: Physicochemical and Structural Properties of this compound

| Parameter | Value | Source(s) |

| Chemical Formula | C₃H₂INO | [2] |

| Molecular Weight | 194.96 g/mol | - |

| Appearance | Pale yellow to brownish solid | [2] |

| Solubility | Generally soluble in organic solvents | [2] |

| C–I Bond Length | ~2.10 Å | [1] |

| N–O Bond Length | ~1.38 Å | [1] |

| C-I Bond Dissociation Energy | ~220-280 kJ/mol (estimated for aryl iodides) | [3] |

Stability of the this compound Ring

The isoxazole ring is generally stable to many reagents, including oxidizing agents and acids.[5] However, its stability is conditional and can be compromised under specific circumstances.

General Stability: this compound is reported to be sensitive to prolonged exposure to light and moisture, which can lead to decomposition.[2] Therefore, it should be stored under an inert atmosphere in a cool, dark environment.

pH-Dependent Stability: The stability of the isoxazole ring can be highly dependent on pH. While stable under acidic and neutral conditions, the ring can be susceptible to base-catalyzed cleavage. A study on the isoxazole-containing drug leflunomide demonstrated that the isoxazole ring was stable at pH 4.0 and 7.4, but underwent cleavage at pH 10.0.[1] This suggests that the this compound ring is likely stable for manipulations in acidic or neutral media but may degrade under strongly basic conditions.

Table 2: pH and Temperature Stability of the Isoxazole Ring in Leflunomide

| Temperature | pH | Stability Outcome | Half-life (t½) |

| 25°C | 4.0 | Stable | - |

| 25°C | 7.4 | Stable | - |

| 25°C | 10.0 | Decomposition | ~6.0 hours |

| 37°C | 4.0 | Stable | - |

| 37°C | 7.4 | Noticeable Decomposition | ~7.4 hours |

| 37°C | 10.0 | Rapid Decomposition | ~1.2 hours |

| (Data adapted from a study on leflunomide and is illustrative for the isoxazole core).[1] |

The degradation pathway typically involves the cleavage of the weak N-O bond, a characteristic feature of the isoxazole ring.[5]

Caption: Potential base-catalyzed degradation pathway of the isoxazole ring.

Reactivity of the this compound Ring

The primary site of reactivity on the this compound ring is the carbon-iodine bond. The iodine atom serves as an excellent leaving group, making the C4 position susceptible to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.

These reactions are fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The this compound core is an excellent substrate for these transformations. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Common cross-coupling reactions involving 4-iodoisoxazoles include:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.[7]

-

Sonogashira Coupling: Reaction with a terminal alkyne.

-

Heck Coupling: Reaction with an alkene.

-

Stille Coupling: Reaction with an organotin reagent.

These reactions provide a powerful platform for creating highly substituted isoxazoles, which are often explored as potential drug candidates.

While cross-coupling is predominant, the this compound ring can potentially undergo other transformations.

-

Lithiation: Although less common than with other halogens, iodine-lithium exchange can be a viable pathway to generate a lithiated isoxazole species. This highly reactive intermediate can then be trapped with various electrophiles. This reaction typically requires strong bases like n-butyllithium or t-butyllithium at very low temperatures (-78 °C or lower) to prevent side reactions.[9]

Caption: General workflow for the synthesis of functionalized isoxazoles.

Key Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis and functionalization of the this compound core.

This protocol describes a common method for synthesizing 4-iodoisoxazoles from 2-alkyn-1-one O-methyl oximes.

Materials:

-

2-alkyn-1-one O-methyl oxime (1.0 eq)

-

Iodine monochloride (ICl) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, and separatory funnel.

Procedure:

-

Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of iodine monochloride (1.1 eq) in DCM to the reaction mixture dropwise via a dropping funnel over 15-20 minutes.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

This protocol details a typical procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid.[10][11][12]

Materials:

-

This compound derivative (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 4:1 mixture of Dioxane/Water or Toluene/Ethanol/Water)[10]

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial), reflux condenser.

Procedure:

-

To a clean, dry Schlenk flask or reaction vial, add the this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[10]

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl isoxazole derivative.[10]

This guide provides a foundational understanding of the this compound ring's stability and reactivity profile. Its versatility as a synthetic intermediate, particularly in palladium-catalyzed reactions, ensures its continued importance in the development of novel chemical entities for the pharmaceutical and materials science industries.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 847490-69-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. fiveable.me [fiveable.me]

- 7. nobelprize.org [nobelprize.org]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

4-Iodoisoxazole: A Versatile Heterocyclic Building Block for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisoxazole is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the presence of an electropositive iodine atom on the electron-deficient isoxazole ring, render it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, reactivity in key cross-coupling reactions, and its application in the development of therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₂INO | [1] |

| Molecular Weight | 194.96 g/mol | [1] |

| Appearance | Pale yellow solid or liquid | |

| Solubility | Soluble in common organic solvents | |

| SMILES | C1=C(C=NO1)I | [1] |

| InChI | InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H | [1] |

| InChIKey | BKACOOKVHZFHEW-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | Spectrum available | [2][3] |

| ¹³C NMR | Data for derivatives available | [4][5][6] |

| Mass Spectrometry | Predicted m/z: [M+H]⁺ 195.92538 | [1][7] |

| Infrared (IR) | Data for oxazole available | [8][9] |

Synthesis of this compound

The synthesis of this compound can be achieved through several efficient methods. The two most prominent approaches are the direct iodination of a pre-formed isoxazole ring and the electrophilic cyclization of an acyclic precursor.

Method 1: Iodination of Isoxazole using N-Iodosuccinimide (NIS)

This method involves the direct electrophilic iodination of the C4 position of the isoxazole ring, which is activated towards such substitution.

Experimental Protocol:

To a solution of isoxazole (1.0 eq) in trifluoroacetic acid (TFA), N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes

This powerful method allows for the construction of the this compound ring system from an acyclic precursor in a single step. The reaction proceeds via an iodonium-induced cyclization cascade.[10][11]

Experimental Protocol:

To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), a solution of iodine monochloride (ICl) (1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with aqueous sodium thiosulfate and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude this compound is purified by flash chromatography.[10][11]

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in this compound is highly reactive towards palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for the synthesis of highly substituted isoxazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents. This reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds.

Table 3: Representative Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| This compound Derivative | Boronic Acid/Ester | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Phenyl-5-methyl-4-iodoisoxazole | 4-(Aminosulfonyl)phenylboronic acid | PdCl₂(dppf)/K₂CO₃ | Dioxane/H₂O | 80 | 74 | [12] |

| 3-Ethoxy-5-methyl-4-iodoisoxazole | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Toluene/EtOH/H₂O | 100 | - | [13] |

Experimental Protocol (General):

In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq) are combined. A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[12][13]

Sonogashira Coupling

The Sonogashira coupling allows for the direct alkynylation of the 4-position of the isoxazole ring, providing access to a wide range of isoxazolyl-alkyne derivatives.

Table 4: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes

| This compound Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 95 | [14][15] |

| 3,5-Diphenyl-4-iodoisoxazole | 1-Hexyne | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 92 | [14][15] |

| 3-Isopropyl-5-phenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 90 | [14] |

| 3-Phenyl-5-(n-pentyl)-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 96 | [14] |

Experimental Protocol (General):

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 eq) and a terminal alkyne (2.0 eq) in anhydrous DMF under a nitrogen atmosphere are added Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and diethylamine (2.0 eq). The reaction mixture is stirred at a specified temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 4-alkynylisoxazole.[14][15]

Heck Reaction

The Heck reaction provides a method for the vinylation of this compound, leading to the formation of styrenyl- and other vinyl-substituted isoxazoles.

Experimental Protocol (General):

A mixture of this compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.[16][17][18]

Application in Drug Discovery: The Case of Valdecoxib

A prominent example showcasing the utility of this compound derivatives is in the synthesis of Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The synthesis utilizes a this compound intermediate which undergoes a Suzuki coupling to introduce the requisite arylsulfonamide moiety.[12]

COX-2 Signaling Pathway and Inhibition by Valdecoxib

The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[19][20][21] Valdecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.[22][23][24][25][26]

Conclusion

This compound has firmly established itself as a cornerstone heterocyclic building block in modern organic synthesis. Its facile preparation and the exceptional reactivity of its carbon-iodine bond in a suite of palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of molecular diversity. The successful application of this compound derivatives in the synthesis of high-value compounds, such as the COX-2 inhibitor Valdecoxib, underscores its profound impact on drug discovery and development. This guide serves as a valuable resource for chemists seeking to harness the synthetic potential of this versatile molecule.

References

- 1. PubChemLite - this compound (C3H2INO) [pubchemlite.lcsb.uni.lu]

- 2. This compound(847490-69-1) 1H NMR [m.chemicalbook.com]

- 3. 4-Iodoimidazole(71759-89-2) 1H NMR spectrum [chemicalbook.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. DSpace [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Oxazole [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 12. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent methodologies toward the synthesis of valdecoxib: A potential 3,4-diarylisoxazolyl COX-II inhibitor [discovery.fiu.edu]

- 14. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heck Reaction [organic-chemistry.org]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of 4-Iodoisoxazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and synthetic accessibility.[1][2] Among its derivatives, 4-iodoisoxazole has emerged as a particularly valuable building block in drug discovery. Its unique structural and electronic properties, conferred by the iodine atom at the 4-position, offer a powerful handle for the synthesis of diverse and complex molecular architectures with significant therapeutic potential.[3] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, presenting key data, experimental protocols, and a visual representation of relevant biological pathways.

The Synthetic Versatility of this compound

The primary utility of this compound in medicinal chemistry lies in its role as a versatile synthetic intermediate. The carbon-iodine bond at the 4-position is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[3] This allows for the straightforward introduction of a wide range of substituents at this position, enabling the rapid generation of libraries of 3,4,5-trisubstituted isoxazoles for structure-activity relationship (SAR) studies.

A general workflow for the utilization of this compound in the synthesis of diverse derivatives is depicted below:

Anticancer Applications

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of key signaling pathways.[4] While specific data for this compound derivatives is still emerging, the broader class of isoxazoles has shown promising activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [5] |

| 5-aminoisoxazole derivative | K562 (Leukemia) | 0.04 - 12 | [6] |

| 4,5-diarylisoxazole derivative | HeLa (Cervical), HepG2 (Liver) | 0.022 - 0.065 | [6] |

| Benzopyran-4-one-isoxazole hybrid (5a) | MDA-MB-231 (Breast) | 5.2 - 22.2 | [7] |

| Benzopyran-4-one-isoxazole hybrid (5c) | MDA-MB-231 (Breast) | 3.3 - 12.92 | [7] |

| N-Mannich base of 1,3,4-oxadiazole (5) | A375 (Melanoma) | 80.79 | [8] |

One of the key mechanisms by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a complex process involving a cascade of signaling events that ultimately lead to the dismantling of the cell. The intrinsic and extrinsic pathways are two major routes to apoptosis.

Anti-inflammatory Potential

Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[9] Isoxazole-containing compounds have been investigated as potent anti-inflammatory agents, with some exhibiting selective inhibition of COX-2.

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound | Target | IC50 (µM) | % Inhibition of Paw Edema | Reference |

| Isoxazole derivative (5b) | - | - | 75.68 (2h), 76.71 (3h) | [10] |

| Isoxazole derivative (5c) | - | - | 74.48 (2h), 75.56 (3h) | [10] |

| Isoxazole derivative (5d) | - | - | 71.86 (2h), 72.32 (3h) | [10] |

| Thiazole derivative (3b) | COX-2 | 0.09 | - | [11] |

| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | COX-2 | 0.48 | - | [12] |

| Isoxazole derivative (IXZ3) | COX-2 | 0.95 | - | [12] |

| Isoxazole derivatives | 5-LOX | 8.47 - 103.59 | - | [13] |

The COX-2 signaling pathway is a primary target for anti-inflammatory drug development. Inhibition of this pathway reduces the production of pro-inflammatory prostaglandins.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[15][16]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

This compound derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the this compound derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse libraries of isoxazole derivatives. These compounds have shown significant promise in the development of novel anticancer and anti-inflammatory agents. Further exploration of the structure-activity relationships of this compound-containing molecules is warranted to unlock their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iris.unipa.it [iris.unipa.it]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 10. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the Regioselectivity of 4-Iodoisoxazole Reactions

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the isoxazole ring is therefore of paramount importance for the development of new chemical entities. Among the various substituted isoxazoles, 4-iodoisoxazoles serve as versatile building blocks, primarily enabling the regioselective introduction of substituents at the C4 position through a variety of transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the regioselectivity of reactions involving 4-iodoisoxazoles, with a focus on palladium-catalyzed cross-coupling methods and metal-halogen exchange.

Introduction to the Reactivity of 4-Iodoisoxazole

The this compound core offers a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom at the C4 position is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions. This inherent reactivity, coupled with the electronic properties of the isoxazole ring, dictates the regiochemical outcome of these transformations, almost exclusively favoring substitution at the C4 position. This high regioselectivity is a key advantage in the synthesis of complex, multi-substituted isoxazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of 4-iodoisoxazoles. These reactions allow for the efficient and regioselective formation of C-C bonds, leading to the synthesis of 3,4,5-trisubstituted isoxazoles, which are of significant interest in drug discovery.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between a this compound and an organoboron reagent. The reaction typically proceeds with high yields and excellent regioselectivity at the C4 position.

Data Presentation: Suzuki-Miyaura Coupling of 3,5-Disubstituted-4-Iodoisoxazoles

| Entry | R¹ | R² | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ph | Me | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | Adapted from[3] |

| 2 | 4-MeO-Ph | Me | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 | Adapted from[3] |

| 3 | Ph | Me | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 79 | Adapted from[3] |

| 4 | Ph | Me | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 | Adapted from[3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) in a 4:1:1 mixture of toluene:ethanol:water (10 mL) is added the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is purged with an inert gas (e.g., argon) for 15-20 minutes. The mixture is then heated to 100°C with vigorous stirring under an inert atmosphere for 12 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.[3]

Sonogashira Coupling

The Sonogashira coupling enables the regioselective formation of a carbon-carbon bond between a this compound and a terminal alkyne, yielding 4-alkynylisoxazoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of 3,5-Disubstituted-4-Iodoisoxazoles

| Entry | R¹ | R² | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ph | Me | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 92 | [4] |

| 2 | 4-MeO-Ph | Me | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 95 | [4] |

| 3 | Ph | Me | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 85 | [4] |

| 4 | Ph | Me | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 88 | [4] |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) is added triethylamine (2.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and copper(I) iodide (0.1 mmol) under an inert atmosphere. The reaction mixture is stirred at 60°C for 6 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 4-alkynylisoxazole.[4]

Heck Coupling

The Heck coupling reaction allows for the regioselective arylation or vinylation of alkenes using 4-iodoisoxazoles. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

Data Presentation: Heck Coupling of 3,5-Disubstituted-4-Iodoisoxazoles

| Entry | R¹ | R² | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ph | Me | Styrene | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 78 | Adapted from[5] |

| 2 | 4-MeO-Ph | Me | Styrene | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 82 | Adapted from[5] |

| 3 | Ph | Me | Methyl acrylate | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 75 | Adapted from[5] |

| 4 | Ph | Me | 4-Vinylpyridine | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 72 | Adapted from[5] |

Experimental Protocol: General Procedure for Heck Coupling

In a sealed tube, the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol), alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.1 mmol), and triethylamine (2.0 mmol) are dissolved in acetonitrile (5 mL). The tube is sealed, and the reaction mixture is heated at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4-vinylisoxazole.[5]

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative strategy for the functionalization of 4-iodoisoxazoles. This reaction involves the treatment of the this compound with an organolithium or Grignard reagent to generate a 4-isoxazolyl-metal species, which can then be quenched with various electrophiles. The regioselectivity of this exchange is highly favored at the more reactive C-I bond.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere is added n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The mixture is stirred at -78°C for 1 hour. The desired electrophile (1.2 mmol) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizations

Experimental Workflow for Combinatorial Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a combinatorial library of 3,4,5-trisubstituted isoxazoles starting from a this compound core, employing various cross-coupling reactions.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]

- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

4-Iodoisoxazole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisoxazole (CAS No. 847490-69-1) is a halogenated heterocyclic organic compound.[1] It features a five-membered isoxazole ring with an iodine atom at the 4-position.[1] This compound is of interest in medicinal chemistry and pharmaceutical development due to its potential as a building block in the synthesis of bioactive molecules.[1] The presence of the iodine atom provides a reactive site for various chemical transformations, particularly in cross-coupling reactions.[1] Given its reactivity and the general hazards associated with halogenated organic compounds, a thorough understanding of its safety and handling precautions is essential for laboratory personnel. This guide provides a comprehensive overview of the known safety data, handling procedures, and experimental considerations for this compound.

Physicochemical Properties

This compound is typically a pale yellow to brownish solid.[1] It is generally soluble in organic solvents.[1] Due to its sensitivity, it may be affected by environmental conditions such as temperature and light exposure.[1]

| Property | Value | Source(s) |

| CAS Number | 847490-69-1 | [1] |

| Molecular Formula | C₃H₂INO | [1] |

| Molecular Weight | 194.96 g/mol | |

| Appearance | Pale yellow to brownish solid | [1] |

| Solubility | Generally soluble in organic solvents | [1] |

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

| Warning | H335: May cause respiratory irritation |

This classification is based on data for analogous compounds and should be used as a guideline. A full risk assessment should be conducted before use.

Safe Handling and Personal Protective Equipment (PPE)

Due to the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

-

Skin Protection:

-

Wear a lab coat and ensure that skin is not exposed.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices:

-

Avoid all personal contact, including inhalation.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Keep the container tightly closed when not in use.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all federal, state, and local regulations for hazardous waste disposal.

-

Do not dispose of down the drain or in regular trash.

-

Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Experimental Protocols

The following are examples of experimental procedures involving the synthesis of 4-iodoisoxazoles. These should be adapted and scaled according to specific research needs and after a thorough risk assessment.

Protocol 1: General Iodination of 3,5-Disubstituted Isoxazoles

This protocol describes a general method for the synthesis of 4-iodoisoxazoles from their non-iodinated precursors.

Materials:

-

3,5-disubstituted isoxazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve the 3,5-disubstituted isoxazole (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (1.1 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the this compound.

Experimental Workflow for the Synthesis of a this compound Derivative

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery and development. However, its handling requires strict adherence to safety protocols due to its potential hazards, including oral toxicity, skin and eye irritation, and respiratory tract irritation. Researchers must use appropriate personal protective equipment, work in a well-ventilated area, and be knowledgeable about the correct first aid, storage, and disposal procedures. The experimental protocols provided in this guide offer a starting point for the synthesis of this compound derivatives, but a thorough risk assessment should always precede any laboratory work. By following these guidelines, scientists can safely utilize this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodoisoxazole